molecular formula C14H13NO B13863181 (1E)-1,2-Diphenylethanone Oxime-15N; (E)-2-Phenylacetophenone Oxime-15N

(1E)-1,2-Diphenylethanone Oxime-15N; (E)-2-Phenylacetophenone Oxime-15N

Cat. No.: B13863181
M. Wt: 212.25 g/mol
InChI Key: PWCUVRROUAKTLL-MXLIBVBKSA-N
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Description

(1E)-1,2-Diphenylethanone Oxime-15N, also known as (E)-2-Phenylacetophenone Oxime-15N, is a nitrogen-15 labeled derivative of 2-Phenylacetophenone oxime. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which allows for detailed studies in reaction mechanisms and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1,2-Diphenylethanone Oxime-15N typically involves the reaction of 2-Phenylacetophenone with hydroxylamine-15N under acidic or basic conditions to form the oxime. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 0°C to 25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of (1E)-1,2-Diphenylethanone Oxime-15N may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher efficiency and yield. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1E)-1,2-Diphenylethanone Oxime-15N undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitriles.

    Reduction: Can be reduced to amines.

    Substitution: Can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oximes or other derivatives.

Scientific Research Applications

(1E)-1,2-Diphenylethanone Oxime-15N is utilized in various scientific research applications, including:

    Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

    Biology: Employed in isotope labeling studies to track metabolic pathways.

    Medicine: Investigated for its potential in drug development and pharmacokinetics.

    Industry: Used in the synthesis of labeled compounds for quality control and analytical purposes.

Mechanism of Action

The mechanism of action of (1E)-1,2-Diphenylethanone Oxime-15N involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitrogen-15 label allows for detailed NMR studies to elucidate the pathways and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylacetophenone Oxime: The non-labeled counterpart.

    Benzophenone Oxime: Another structurally similar oxime.

    Acetophenone Oxime: A simpler oxime derivative.

Uniqueness

(1E)-1,2-Diphenylethanone Oxime-15N is unique due to its nitrogen-15 isotopic labeling, which provides enhanced capabilities for detailed mechanistic studies and tracking in various scientific applications. This isotopic labeling distinguishes it from other similar compounds and makes it a valuable tool in research.

Properties

Molecular Formula

C14H13NO

Molecular Weight

212.25 g/mol

IUPAC Name

(NZ)-N-(1,2-diphenylethylidene)(15N)hydroxylamine

InChI

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14-/i15+1

InChI Key

PWCUVRROUAKTLL-MXLIBVBKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=[15N]/O)/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2

Origin of Product

United States

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